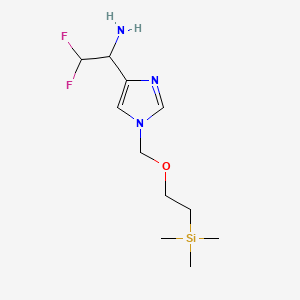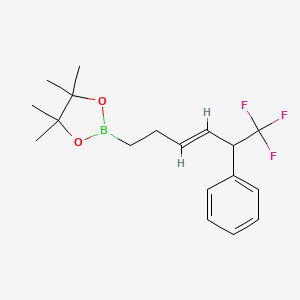
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl groups and a trifluoro-phenylhexenyl side chain. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating phenyl groups makes this compound versatile for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring can be synthesized by reacting a boronic acid or boronic ester with a diol under dehydrating conditions. Common reagents include boron tribromide or boron trichloride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
-
Introduction of the Trifluoro-Phenylhexenyl Side Chain: : The side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a trifluoro-phenylhexenyl halide with the dioxaborolane ring in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoro-phenylhexenyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or reduced boron species.
Substitution: Substituted trifluoro-phenylhexenyl derivatives.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can target specific cellular pathways and molecular targets, such as enzymes and receptors, through its boron-containing moiety.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoro-hexenyl side chain, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorophenyl group instead of a trifluoro-hexenyl group, affecting its reactivity and applications.
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: Has a shorter trifluoropropyl side chain, influencing its chemical behavior.
Uniqueness
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is unique due to the combination of its trifluoro-phenylhexenyl side chain and the dioxaborolane ring. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile for various chemical transformations and applications.
特性
分子式 |
C18H24BF3O2 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-6,6,6-trifluoro-5-phenylhex-3-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H24BF3O2/c1-16(2)17(3,4)24-19(23-16)13-9-8-12-15(18(20,21)22)14-10-6-5-7-11-14/h5-8,10-12,15H,9,13H2,1-4H3/b12-8+ |
InChIキー |
KRFMEQARNHAICD-XYOKQWHBSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/C(C2=CC=CC=C2)C(F)(F)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=CC(C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


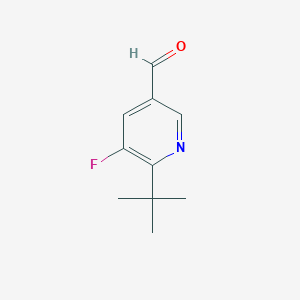
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
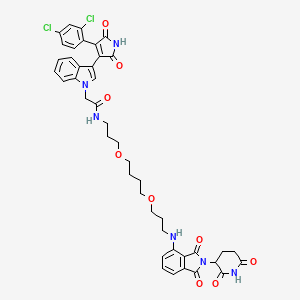
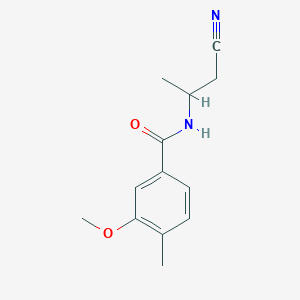
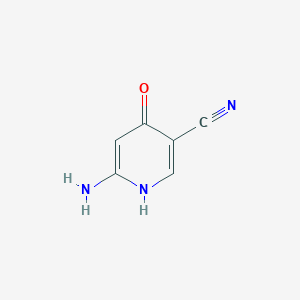

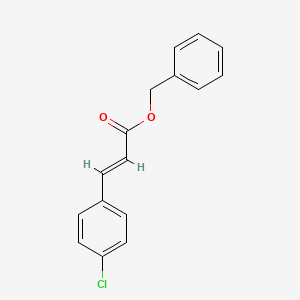
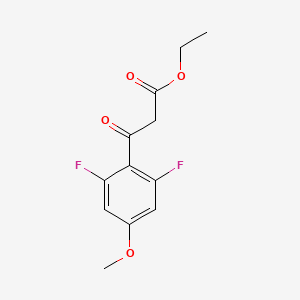
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
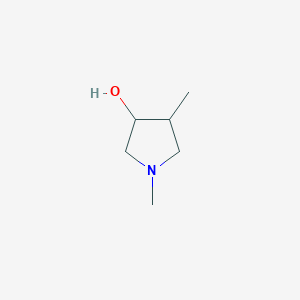
![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

